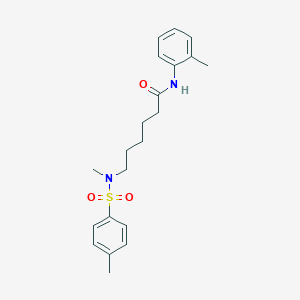

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide

CAS No.: 1021047-27-7

Cat. No.: VC4162169

Molecular Formula: C21H28N2O3S

Molecular Weight: 388.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021047-27-7 |

|---|---|

| Molecular Formula | C21H28N2O3S |

| Molecular Weight | 388.53 |

| IUPAC Name | 6-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)hexanamide |

| Standard InChI | InChI=1S/C21H28N2O3S/c1-17-12-14-19(15-13-17)27(25,26)23(3)16-8-4-5-11-21(24)22-20-10-7-6-9-18(20)2/h6-7,9-10,12-15H,4-5,8,11,16H2,1-3H3,(H,22,24) |

| Standard InChI Key | OJEMLPKFZDTVQE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2C |

Introduction

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This compound is specifically noted for its sulfonamide moiety linked to an aromatic ring, enhancing its biological activity.

Synthesis Methods

The synthesis of similar sulfonamide derivatives typically involves multi-step chemical reactions. Common methods include the reaction of benzenesulfonyl chlorides with amines in the presence of a base. For instance, the reaction of 4-dimethylbenzenesulfonyl chloride with o-tolylamine could yield the desired product under appropriate conditions.

Biological Activities

Sulfonamide derivatives are known for their antimicrobial and anticancer properties. While specific biological activities of 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide have not been extensively documented, its structural similarity to other active sulfonamides suggests potential therapeutic applications.

Data Table: Comparison of Sulfonamide Derivatives

| Compound | Chemical Structure | Potential Biological Activities |

|---|---|---|

| 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide | Hexanamide backbone with sulfonamide and o-tolyl groups | Potential antimicrobial and anticancer activities |

| 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | Benzenesulfonamide linked to a triazole ring | Antimicrobial and anticancer activities documented |

| 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide | Similar to the o-tolyl derivative but with m-tolyl group | Potential therapeutic applications, though less studied |

Future Directions

Future research should focus on synthesizing and characterizing 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide to explore its biological activities fully. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume